molecular formula C39H43Cl2IN2S2 B560747 5-CHLORO-2-((3-[(E)-3-(3-([5-CHLORO-3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-5,5-DIMETHYL-2-CY CAS No. 108626-72-8

5-CHLORO-2-((3-[(E)-3-(3-([5-CHLORO-3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-5,5-DIMETHYL-2-CY

Cat. No.: B560747
CAS No.: 108626-72-8
M. Wt: 801.711
InChI Key: QRRYPRPFNWUAHE-UHFFFAOYSA-M
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Description

5-CHLORO-2-((3-[(E)-3-(3-([5-CHLORO-3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-5,5-DIMETHYL-2-CY is a useful research compound. Its molecular formula is C39H43Cl2IN2S2 and its molecular weight is 801.711. The purity is usually 95%.
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Biological Activity

The compound 5-Chloro-2-((3-[(E)-3-(3-([5-Chloro-3-Ethyl-1,3-Benzothiazol-2(3H)-Ylidene]Methyl)-5,5-Dimethyl-2-Cyclohexen-1-Ylidene]-1-Propenyl]-5,5-Dimethyl-2-Cyclohexen-1-Ylidene) is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole moiety and the introduction of various substituents. The synthetic pathway can be summarized as follows:

  • Formation of Benzothiazole : The initial step involves the reaction of 2-amino thiophenol with an appropriate aldehyde to form the benzothiazole ring.
  • Chlorination : Chlorination at the 5-position introduces the chloro substituent.
  • Alkylation : The introduction of ethyl and other alkyl groups occurs through alkylation reactions.
  • Final Coupling : The final steps involve coupling reactions to attach the cyclohexenylidene and propenyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 5-Chloro-2-((3-[(E)-3-(3-([5-Chloro-3-Ethyl-1,3-Benzothiazol-2(3H)-Ylidene]Methyl)-5,5-Dimethyl-2-Cyclohexen-1-Ylidene)-1-Propenyl]-5,5-Dimethyl-2-Cyclohexen-1-Ylidene). For instance:

  • Cytotoxicity Assays : In vitro assays using human cancer cell lines have shown that derivatives exhibit significant cytotoxic activity. For example, compounds with similar structures demonstrated IC50 values ranging from 2.38 µM to 14.74 µM against various cancer types, including cervical and bladder cancers .
CompoundCell LineIC50 (µM)
4eSISO2.38
5lRT-11214.74
5eSISO14.74

The proposed mechanism of action for these compounds involves:

  • Inhibition of Cell Proliferation : Compounds inhibit DNA synthesis and promote apoptosis in cancer cells.
  • Targeting Specific Pathways : They may interfere with specific signaling pathways involved in cell survival and proliferation.

Study on Related Compounds

A study published in Journal of Medicinal Chemistry examined a series of benzothiazole derivatives for their anticancer activities. The findings indicated that modifications at specific positions significantly enhanced their potency against cancer cell lines .

Comparative Analysis

A comparative analysis was conducted on various benzothiazole derivatives to assess their biological activities:

Compound TypeActivity LevelReference
Benzothiazole DerivativesHigh Anticancer Activity
Alkylated BenzothiazolesModerate Anticancer Activity

Properties

InChI

InChI=1S/C39H43Cl2N2S2.HI/c1-7-42-32-20-30(40)12-14-34(32)44-36(42)18-28-16-26(22-38(3,4)24-28)10-9-11-27-17-29(25-39(5,6)23-27)19-37-43(8-2)33-21-31(41)13-15-35(33)45-37;/h9,12-21H,7-8,10,22-25H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRYPRPFNWUAHE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)Cl)SC1=CC3=CC(=C=CCC4=CC(=CC5=[N+](C6=C(S5)C=CC(=C6)Cl)CC)CC(C4)(C)C)CC(C3)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H43Cl2IN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700789
Record name 5-Chloro-2-{[3-(3-{3-[(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}prop-2-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-3-ethyl-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108626-72-8
Record name 5-Chloro-2-{[3-(3-{3-[(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}prop-2-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-3-ethyl-1,3-benzothiazol-3-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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